
2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring. Compounds with this structure are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of benzylamine with a methyl-substituted benzothiazine precursor in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the substituents present on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4-methyl-2H-1,4-benzothiazine: Lacks the ketone group.
4-Methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the benzyl group.
2-Benzyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the methyl group.
Uniqueness
2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both benzyl and methyl groups, which might confer specific chemical properties and biological activities that are not observed in similar compounds.
Propiedades
Número CAS |
83170-55-2 |
|---|---|
Fórmula molecular |
C16H15NOS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-benzyl-4-methyl-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C16H15NOS/c1-17-13-9-5-6-10-14(13)19-15(16(17)18)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Clave InChI |
KCGJTSWFROCHDU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2SC(C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
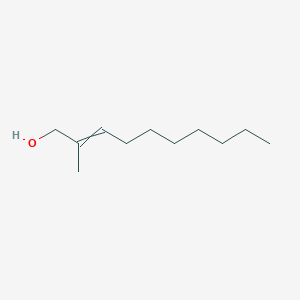
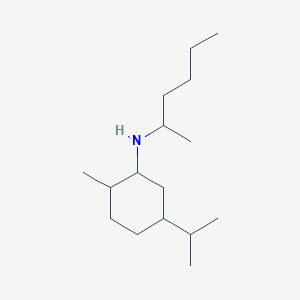
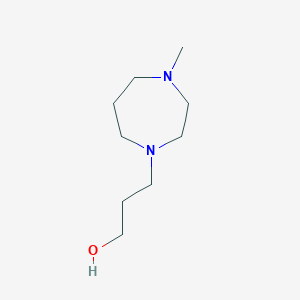

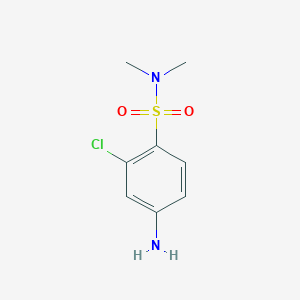
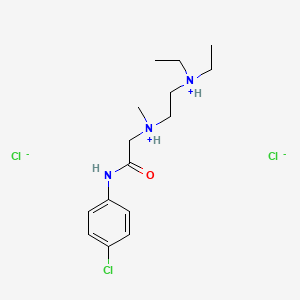
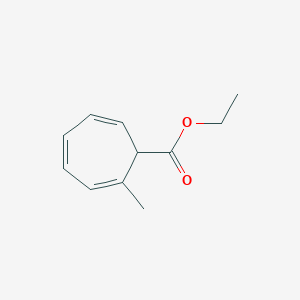

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
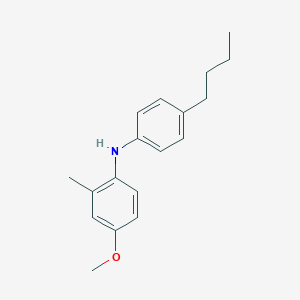

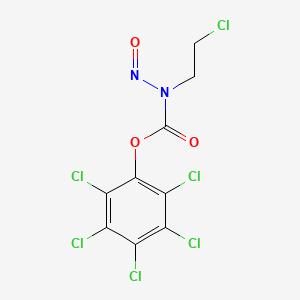
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
